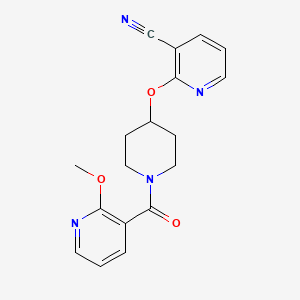
2-((1-(2-Methoxynicotinoyl)piperidin-4-yl)oxy)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is known for its versatility in various fields, including drug discovery, organic synthesis, and industrial applications.
作用機序
Target of Action
Piperidine derivatives, like “2-((1-(2-Methoxynicotinoyl)piperidin-4-yl)oxy)nicotinonitrile”, are often used in drug design and have been found in more than twenty classes of pharmaceuticals
Mode of Action
The mode of action of “this compound” would depend on its specific target. Generally, piperidine derivatives can act as inhibitors, agonists, or antagonists of their targets, leading to changes in cellular function .
Biochemical Pathways
Without specific information on the target of “this compound”, it’s difficult to determine the exact biochemical pathways it affects. Piperidine derivatives can be involved in a wide range of pathways depending on their targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-Methoxynicotinoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of 2-Methoxynicotinic Acid: This can be achieved through the methylation of nicotinic acid using methanol and a suitable catalyst.
Formation of 2-Methoxynicotinoyl Chloride: The acid is then converted to its acyl chloride derivative using thionyl chloride.
Coupling with Piperidine: The acyl chloride is reacted with piperidine to form 1-(2-Methoxynicotinoyl)piperidine.
Nitrile Formation: The final step involves the reaction of the piperidine derivative with 2-chloronicotinonitrile under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-((1-(2-Methoxynicotinoyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrile group, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 2-((1-(2-Methoxynicotinoyl)piperidin-4-yl)oxy)nicotinonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Studies have shown that it may interact with specific biological targets, making it a candidate for further drug development.
Medicine
In medicine, preliminary research suggests that this compound could be developed into therapeutic agents for treating various diseases. Its ability to modulate biological pathways is of particular interest.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
類似化合物との比較
Similar Compounds
- 2-((1-(2-Hydroxynicotinoyl)piperidin-4-yl)oxy)nicotinonitrile
- 2-((1-(2-Methoxynicotinoyl)piperidin-4-yl)oxy)benzonitrile
- 2-((1-(2-Methoxynicotinoyl)piperidin-4-yl)oxy)pyridinonitrile
Uniqueness
Compared to similar compounds, 2-((1-(2-Methoxynicotinoyl)piperidin-4-yl)oxy)nicotinonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development.
特性
IUPAC Name |
2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-17-15(5-3-9-21-17)18(23)22-10-6-14(7-11-22)25-16-13(12-19)4-2-8-20-16/h2-5,8-9,14H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZWDSDVPNCEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














